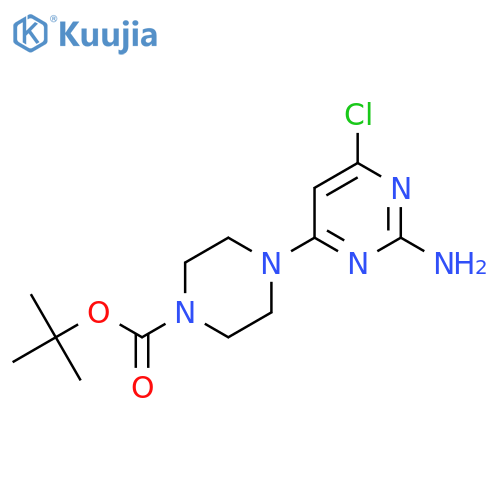Cas no 929716-66-5 (Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate)

929716-66-5 structure
商品名:Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
CAS番号:929716-66-5
MF:C13H20ClN5O2
メガワット:313.783201217651
MDL:MFCD15796158
CID:5612273
PubChem ID:31537986
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
- WQAJMHUDTWQUCV-UHFFFAOYSA-N
- SCHEMBL3779757
- 929716-66-5
- EN300-3430031
- Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
-
- MDL: MFCD15796158
- インチ: 1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3,(H2,15,16,17)
- InChIKey: WQAJMHUDTWQUCV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=NC(N)=N1)N1CCN(C(=O)OC(C)(C)C)CC1
計算された属性
- せいみつぶんしりょう: 313.1305526g/mol
- どういたいしつりょう: 313.1305526g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 84.6Ų
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3430031-10.0g |
tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95.0% | 10.0g |
$4176.0 | 2025-03-18 | |
| Enamine | EN300-3430031-0.5g |
tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95.0% | 0.5g |
$758.0 | 2025-03-18 | |
| 1PlusChem | 1P028SDL-2.5g |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 2.5g |
$2414.00 | 2024-04-20 | |
| 1PlusChem | 1P028SDL-10g |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 10g |
$5224.00 | 2024-04-20 | |
| Aaron | AR028SLX-5g |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 5g |
$3897.00 | 2024-07-18 | |
| Aaron | AR028SLX-100mg |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 100mg |
$489.00 | 2025-02-16 | |
| Aaron | AR028SLX-250mg |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 250mg |
$687.00 | 2025-02-16 | |
| Aaron | AR028SLX-500mg |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
| Aaron | AR028SLX-10g |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 10g |
$5767.00 | 2024-07-18 | |
| Enamine | EN300-3430031-1.0g |
tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95.0% | 1.0g |
$971.0 | 2025-03-18 |
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913
929716-66-5 (Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate) 関連製品
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
